7-Methoxy-4,5-dihydro-1H-benzo[g]indazole
Description
7-Methoxy-4,5-dihydro-1H-benzo[g]indazole is a tricyclic heterocyclic compound featuring a fused indazole core with a 4,5-dihydrobenzo[g] moiety and a methoxy substituent at the 7-position. This scaffold is notable for its applications in medicinal chemistry, particularly in cannabinoid receptor ligand design . Its partially saturated dihydro ring introduces structural rigidity, which influences binding interactions with biological targets. Synthetically, it is accessible via condensation reactions involving naphthalen-1-one derivatives and substituted phenylhydrazines, achieving yields up to 75% under optimized conditions .
Properties
IUPAC Name |
7-methoxy-4,5-dihydro-1H-benzo[g]indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-10-4-5-11-8(6-10)2-3-9-7-13-14-12(9)11/h4-7H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWNNFSRQHLLLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301066 | |
| Record name | 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
501936-07-8, 14707-26-7 | |
| Record name | 4,5-Dihydro-7-methoxy-2H-benz[g]indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501936-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC140877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Nitrobenzaldehyde Derivatives
The foundational method for synthesizing 7-methoxy-4,5-dihydro-1H-benzo[g]indazole involves cyclization reactions using 2-nitrobenzaldehyde precursors. Parsia et al. (1981) demonstrated that treating 2-nitrobenzaldehyde with hydrazine hydrate in acidic ethanol (pH 3–4) at 80°C for 12 hours produces the indazole core via hydrazone intermediate formation. Subsequent methylation with methyl iodide in the presence of potassium carbonate introduces the methoxy group at the 7th position, achieving an overall yield of 68%.
Key Reaction Parameters:
-
Hydrazine Hydrate: 1.2 equivalents
-
Solvent: Ethanol (95%)
-
Temperature: 80°C
-
Reaction Time: 12 hours
This method’s limitation lies in the need for precise pH control during cyclization, as deviations below pH 3 or above pH 5 reduce yields by 15–20%.
Reductive Cyclization Approach
Boruah et al. (2003) developed an alternative route using reductive cyclization of nitroarenes. Starting with 7-nitro-4,5-dihydro-1H-benzo[g]indole, catalytic hydrogenation (H₂, 50 psi) over palladium-on-carbon (Pd/C) in methanol at 25°C selectively reduces the nitro group to an amine, followed by intramolecular cyclization under acidic conditions (HCl, 0.1 M) to form the indazole scaffold. Methoxylation is achieved via nucleophilic substitution using sodium methoxide, yielding 72% of the target compound.
Advantages Over Classical Methods:
-
Eliminates the need for toxic methyl iodide
-
Operates at ambient temperature, reducing energy costs
-
Produces fewer byproducts (<5%)
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Recent studies have optimized solvent systems to enhance reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) improve cyclization rates by 30% compared to ethanol, albeit with a slight increase in side-product formation. Catalyst screening reveals that zinc chloride (ZnCl₂) accelerates cyclization by stabilizing transition states, reducing reaction times from 12 to 8 hours.
Table 1: Solvent Impact on Cyclization Efficiency
| Solvent | Cyclization Yield (%) | Side Products (%) |
|---|---|---|
| Ethanol | 68 | 12 |
| DMF | 89 | 18 |
| THF | 55 | 8 |
Temperature and Pressure Effects
Elevating reaction temperatures to 100°C in sealed vessels increases cyclization yields to 82% but necessitates higher-pressure equipment. Conversely, subambient temperatures (0–5°C) during methylation steps improve regioselectivity, minimizing O-methylation byproducts from 15% to 3%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors addresses scalability challenges. Microreactors with a residence time of 10 minutes achieve 94% conversion efficiency by maintaining precise temperature gradients and reagent mixing ratios. This method reduces solvent waste by 40% and enables annual production capacities exceeding 10 metric tons.
Table 2: Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Annual Output | 2.5 tons | 10 tons |
| Solvent Waste | 1200 L/ton | 720 L/ton |
| Energy Consumption | 850 kWh/ton | 480 kWh/ton |
Purification Techniques
Industrial processes employ crystallization from hexane-ethyl acetate (3:1 v/v) to achieve >99% purity. Centrifugal partition chromatography (CPC) further reduces impurities to <0.1%, meeting pharmaceutical-grade standards.
Comparative Analysis of Methodologies
Yield and Cost Efficiency
Parsia’s method offers lower upfront costs but higher long-term expenses due to methyl iodide usage. Boruah’s reductive approach, while requiring Pd/C catalysts, proves more sustainable with a 15% lower total cost per kilogram.
Table 3: Economic Comparison of Synthetic Routes
| Method | Cost per kg (USD) | Environmental Impact |
|---|---|---|
| Parsia et al. (1981) | 2,450 | High (toxic byproducts) |
| Boruah et al. (2003) | 2,080 | Moderate |
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4,5-dihydro-1H-benzo[g]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
7-Methoxy-4,5-dihydro-1H-benzo[g]indazole serves as a valuable building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules and in studying reaction mechanisms. Its unique structure allows researchers to explore various chemical transformations and develop novel compounds with enhanced properties.
Biology
Research has indicated that this compound possesses significant biological activities, including:
- Antimicrobial Properties : Investigations have shown its effectiveness against various pathogens, suggesting its potential as an antimicrobial agent .
- Antifungal Activity : Studies have explored its efficacy against fungal strains, highlighting its broad-spectrum bioactivity .
- Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, making it a candidate for further development in oncology .
Medicine
The compound is being explored for its therapeutic applications:
- Drug Development : It is considered a lead compound for developing new drugs targeting specific diseases, particularly those involving inflammatory and infectious processes .
- Mechanisms of Action : The interaction with specific molecular targets has been studied, revealing pathways that could be exploited for therapeutic benefits .
Industry
In industrial applications, this compound is used in the synthesis of dyes and pigments, showcasing its versatility beyond medicinal chemistry .
Comparative Analysis with Related Compounds
The following table summarizes the properties and applications of this compound compared to similar compounds:
| Compound Name | Structure Similarity | Biological Activity | References |
|---|---|---|---|
| 7-Hydroxy-4,5-dihydro-1H-benzo[g]indazole | High | Antimicrobial and anticancer activity | |
| 4,5-Dihydro-1H-benzo[g]indazole | Moderate | Limited biological activity | |
| 7-Methoxy-4,5-dihydroquinolin-2(1H)-one | Moderate | Anticancer activity |
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was found to induce apoptosis in lung carcinoma cells with IC50 values indicating potent activity .
Mechanism of Action
The mechanism by which 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Tricyclic Pyrazole Derivatives: Scaffold Modifications and Receptor Affinity
A critical comparison involves tricyclic pyrazole-based compounds, where scaffold modifications significantly alter receptor selectivity (Table 1).
Key Findings :
- The 1,4-dihydroindeno[1,2-c]pyrazole scaffold exhibits high CB2 receptor affinity and selectivity, attributed to its planar geometry and optimal ring size . In contrast, the 4,5-dihydro-1H-benzo[g]indazole scaffold shows reduced CB2 affinity and increased CB1 binding due to its non-planar structure and expanded (5,6)-condensed system .
- Enlarging the central ring further (e.g., cyclohepta derivatives) shifts selectivity toward CB1 receptors, emphasizing the role of scaffold planarity and steric effects .
Key Findings :
- Methoxy groups at the 7-position improve solubility and serve as directing groups in synthesis . Trimethoxy derivatives (e.g., 6,7,8-OCH₃) correlate with metabolic effects in poultry, suggesting substituent-dependent bioactivity .
- Halogenation (e.g., 7-Cl) increases logP values, enhancing blood-brain barrier penetration but reducing water solubility .
Key Findings :
- Hydrazine-based condensations are predominant, with yields influenced by substituent electronic effects. Methoxy-substituted derivatives achieve higher yields (75%) compared to halogenated analogs (68%) .
Biological Activity
7-Methoxy-4,5-dihydro-1H-benzo[g]indazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group at the 7th position and is characterized by a fused ring system that contributes to its biological properties. The molecular formula is with a molecular weight of approximately 284.34 g/mol. Its structural uniqueness allows it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It has been reported to exhibit:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of apoptotic pathways and interference with cell cycle progression.
- Inhibition of Vascular Endothelial Growth Factor (VEGF) : This action suggests potential anti-angiogenic properties, which are crucial in cancer therapy .
Anticancer Activity
Research indicates that this compound possesses significant cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been evaluated against HepG2 (liver), HeLa (cervical), and MCF-7 (breast) cancer cell lines.
- IC50 Values : Studies have reported IC50 values as low as 1.5 µM against MCF-7 cells, indicating potent anti-proliferative effects .
Table 1: Inhibitory Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| HepG2 | 5 | 93% at 20 µM |
| HeLa | 3 | Significant |
| MCF-7 | 1.5 | Up to 91% |
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties, although detailed mechanisms remain to be fully elucidated. The presence of the methoxy group could enhance its interaction with microbial targets.
Case Studies and Research Findings
- Study on Anti-Angiogenic Properties : A study assessed the anti-angiogenic potential using a tube formation assay on human microvascular endothelial cells (HMEC-1). The results indicated that compounds similar to this compound significantly inhibited tube formation, suggesting potential therapeutic applications in cancer treatment .
- Colchicine Site Inhibition : Related studies have identified similar compounds as colchicine site inhibitors, showcasing their ability to disrupt microtubule dynamics in cancer cells, thus contributing to their anticancer efficacy .
- Comparative Studies : When compared to other indazole derivatives, this compound demonstrated unique reactivity patterns and biological activities due to its specific substitution at the methoxy position.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization reactions using hydrazine derivatives and carbonyl precursors under acidic conditions. For example, hydrazine hydrochloride reacts with ketones or aldehydes in methanol at ambient temperature to form the indazole core. Optimization involves adjusting solvent polarity (e.g., DMSO for reflux), reaction time (18–24 hours), and stoichiometric ratios to improve yields (e.g., 65% reported for analogous triazole derivatives) .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., water-ethanol mixtures).
Q. How is the molecular structure of this compound validated experimentally?
- Techniques : Use a combination of:
- 1H NMR : To confirm proton environments (e.g., methoxy group at δ ~3.8 ppm and dihydro protons as multiplet signals) .
- IR Spectroscopy : To identify functional groups (e.g., N–H stretching at ~3200 cm⁻¹ for the indazole ring) .
- Elemental Analysis : To verify purity and stoichiometry .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
- Approach : Test in vitro against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., agar diffusion). For example, indazole derivatives are screened for antiproliferative effects via IC₅₀ determination .
- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?
- Methodology : Perform density functional theory (DFT) calculations at the B3LYP/LanL2DZ level to:
- Optimize geometry and compute frontier molecular orbitals (HOMO-LUMO) .
- Derive global reactivity descriptors (e.g., electrophilicity index, chemical hardness) to predict reactivity .
Q. What intermolecular interactions stabilize the crystal lattice in metal complexes of this compound?
- Structural Insights : In silver(I) complexes, X-ray crystallography reveals Ag–N coordination bonds (≈2.3 Å) and non-covalent interactions (e.g., N–H···O hydrogen bonds, Ag···π contacts) that form pseudo-helical networks. Refinement via SHELXL-2016/6 with anisotropic displacement parameters is critical .
- Thermal Analysis : Use TGA to assess stability (e.g., decomposition temperatures >200°C for [Ag(N₂C₁₁H₁₀)₂]NO₃) .
Q. How does substituent variation on the indazole core influence CB2 receptor binding affinity?
- SAR Study : Replace the benzo[g]indazole scaffold with 1,4-dihydroindeno[1,2-c]pyrazole to enhance selectivity. For example, tricyclic derivatives showed improved CB2 affinity (IC₅₀ < 100 nM) compared to parent compounds .
- Assays : Use GTPγS binding assays to evaluate antagonist/inverse agonist properties .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How to address variability in cytotoxicity data?
- Root Causes : Differences in cell lines, assay protocols (e.g., incubation time), or impurity profiles (e.g., byproducts from synthesis).
- Resolution : Standardize assays across labs (e.g., NIH/NCATS guidelines) and verify compound purity via HPLC (>95%) .
Q. Conflicting DFT vs. experimental bond lengths in metal complexes: Which takes precedence?
- Guidance : Experimental crystallographic data (e.g., Ag–N = 2.28 Å) should anchor interpretations, while DFT models refine electronic insights. Discrepancies >0.1 Å warrant re-optimization with larger basis sets (e.g., 6-311++G**) .
Methodological Tables
Table 1 : Key Synthetic Parameters for Analogous Indazole Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Methanol/DMSO | |
| Reaction Time | 18–24 hours | |
| Yield | 65–75% | |
| Purification | Recrystallization |
Table 2 : Computational vs. Experimental Bond Lengths in Silver Complexes
| Bond Type | DFT (Å) | X-ray (Å) | Deviation |
|---|---|---|---|
| Ag–N | 2.35 | 2.28 | 0.07 |
| N–H···O | 1.98 | 2.05 | 0.07 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
